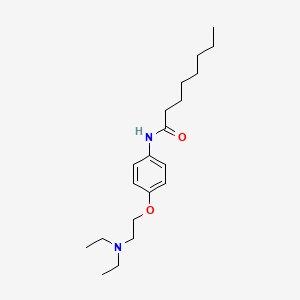

p-Octanophenetidide, beta-diethylamino-

Description

The compound p-Octanophenetidide, beta-diethylamino- is a betaine derivative characterized by a substituted aromatic core with a diethylamino group at the beta position and an octanophenetidide moiety. These compounds often exhibit ionic properties due to their zwitterionic nature, making them relevant in synthetic intermediates and pharmaceutical precursors .

Properties

CAS No. |

112579-25-6 |

|---|---|

Molecular Formula |

C20H34N2O2 |

Molecular Weight |

334.5 g/mol |

IUPAC Name |

N-[4-[2-(diethylamino)ethoxy]phenyl]octanamide |

InChI |

InChI=1S/C20H34N2O2/c1-4-7-8-9-10-11-20(23)21-18-12-14-19(15-13-18)24-17-16-22(5-2)6-3/h12-15H,4-11,16-17H2,1-3H3,(H,21,23) |

InChI Key |

JLBKNGWGSPBNTG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)NC1=CC=C(C=C1)OCCN(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Octanophenetidide, beta-diethylamino- typically involves the reaction of octanoyl chloride with phenetidine in the presence of a base such as pyridine. The resulting intermediate is then reacted with diethylamine under controlled conditions to yield the final product. The reaction conditions often require careful temperature control and the use of an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of p-Octanophenetidide, beta-diethylamino- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: p-Octanophenetidide, beta-diethylamino- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the beta-diethylamino group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, thiols, polar aprotic solvents.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

Chemistry: p-Octanophenetidide, beta-diethylamino- is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential interactions with cellular components. It can be used as a probe to investigate cellular pathways and mechanisms.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, p-Octanophenetidide, beta-diethylamino- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of p-Octanophenetidide, beta-diethylamino- involves its interaction with specific molecular targets within cells. The beta-diethylamino group allows the compound to interact with proteins and enzymes, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways and processes, making the compound useful in various research applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The evidence highlights several structurally related compounds synthesized via condensation reactions involving amino-substituted benzaldehyde derivatives. For example:

- 4-Nitro-4'-dimethylamino-α-cyano-stilbene: Synthesized from p-dimethylaminobenzaldehyde and p-nitrophenylacetonitrile using sodium ethoxide, this stilbene derivative (m.p. 240–241°C) shares a dimethylamino group and nitro-substituted aromatic system .

- p-Dimethylamino-α-p-nitrophenyl-cinnamamides (A and B): Hydrolysis products of the above stilbene, these isomers (m.p. 221–222°C and 256°C) feature cinnamamide backbones with dimethylamino and nitro groups, emphasizing the role of electron-donating and withdrawing substituents in stability .

Table 1: Comparative Structural Features

| Compound | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| p-Octanophenetidide, beta-diethylamino- | Betaine | Diethylamino (beta), Octanophenetidide | Zwitterionic, Aromatic |

| 4-Nitro-4'-dimethylamino-α-cyano-stilbene | Stilbene | Dimethylamino, Nitro, Cyano | Conjugated π-system |

| p-Dimethylamino-α-p-nitrophenyl-cinnamamides | Cinnamamide | Dimethylamino, Nitro | Amide, Electron-withdrawing |

Physicochemical Properties

- Melting Points: The isomers A and B of p-dimethylamino-α-p-nitrophenyl-cinnamamides exhibit distinct melting points (221–222°C vs. 256°C), highlighting the impact of isomerism on crystallinity—a factor relevant to p-Octanophenetidide’s purification .

- Ionic Behavior: Betaines like p-Octanophenetidide form hydriodides or methiodides, as seen in analogous compounds where hydriodides are structurally identical to methiodides .

Research Findings and Implications

Stability and Reactivity

The nitro and amino groups in analogs such as 4-nitro-4'-dimethylamino-α-cyano-stilbene create electron-deficient and electron-rich regions, influencing reactivity in electrophilic or nucleophilic substitutions. This duality may apply to p-Octanophenetidide, where the diethylamino group could enhance solubility or serve as a site for further functionalization .

Limitations of Historical Data

The provided evidence dates to 1928, and direct data on p-Octanophenetidide, beta-diethylamino- is absent. Modern analytical techniques (e.g., NMR, X-ray crystallography) are necessary to confirm its structure and properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.